molecular formula C8H12O4 B14669152 Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate CAS No. 51175-75-8

Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate

Cat. No.: B14669152
CAS No.: 51175-75-8
M. Wt: 172.18 g/mol
InChI Key: WVABSEUXHHLNHC-UHFFFAOYSA-N
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Description

Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by a cyclopropane ring substituted with a methyl ester and an acetyloxy group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate typically involves the esterification of 1-[(acetyloxy)methyl]cyclopropanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate undergoes various types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 1-[(Hydroxymethyl)cyclopropanecarboxylic acid and methanol.

    Reduction: 1-[(Hydroxymethyl)cyclopropanemethanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate involves its interaction with various molecular targets. For instance, in biological systems, it may act as a substrate for esterases, leading to the release of acetic acid and the corresponding alcohol. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of reactive intermediates that can participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-aminocyclopropanecarboxylate: A structural analog used in plant biology as an ethylene agonist.

    Methyl 1-cyclopentene-1-carboxylate: Used in the synthesis of complex organic molecules.

    Methyl 1-cyclohexene-1-carboxylate: Another cyclopropane derivative with different reactivity.

Uniqueness

Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate is unique due to its combination of a cyclopropane ring with both an ester and an acetyloxy group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

51175-75-8

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 1-(acetyloxymethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C8H12O4/c1-6(9)12-5-8(3-4-8)7(10)11-2/h3-5H2,1-2H3

InChI Key

WVABSEUXHHLNHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1(CC1)C(=O)OC

Origin of Product

United States

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